Cas no 912804-90-1 (1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)-)

1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- structure
912804-90-1 structure
Product Name:1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)-
CAS No:912804-90-1
MF:C16H20N2
MW:240.343403816223
CID:1961266
PubChem ID:58661517
Update Time:2025-06-29

1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)-
    • (1R,2R)-1,2-BIS(3-METHYLPHENYL)ETHANE-1,2-DIAMINE
    • 912804-90-1
    • N14387
    • (1R,2R)-1,2-Di(3-methylphenyl)ethylenediamine
    • 1,2-Ethanediamine,1,2-bis(3-methylphenyl)-,(1r,2r)-
    • Inchi: 1S/C16H20N2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1
    • InChI Key: ZZCFHMGJMQEYQJ-HZPDHXFCSA-N
    • SMILES: N[C@H](C1C=CC=C(C)C=1)[C@@H](C1C=CC=C(C)C=1)N

Computed Properties

  • Exact Mass: 240.162648646g/mol
  • Monoisotopic Mass: 240.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52Ų

1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- Pricemore >>

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Additional information on 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)-

1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)-: A Comprehensive Overview

1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- is a chiral diamine compound with the CAS number 912804-90-1. This compound has garnered significant attention in the fields of organic synthesis and materials science due to its unique structural properties and potential applications. The molecule consists of a central ethane diamine backbone with two bulky 3-methylphenyl groups attached to the nitrogen atoms. The (1R,2R) configuration imparts a specific stereochemistry that is crucial for its reactivity and selectivity in various chemical reactions.

The synthesis of 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- involves a multi-step process that typically begins with the preparation of the corresponding amine precursors. Recent advancements in asymmetric catalysis have enabled the efficient enantioselective synthesis of this compound. For instance, researchers have employed proline-derived catalysts to achieve high enantiomeric excess (ee) in the formation of this diamine. The use of such catalysts not only enhances the yield but also ensures the preservation of the desired stereochemistry.

One of the most notable applications of CAS No. 912804-90-1 is in the construction of chiral ligands for transition metal-catalyzed reactions. These ligands are pivotal in asymmetric catalysis, where they facilitate the formation of enantioenriched products. For example, this diamine has been utilized as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating exceptional catalytic activity and selectivity. Recent studies have highlighted its role in Suzuki-Miyaura couplings, where it significantly enhances the reaction rate and enantiomeric ratio.

In addition to its role in catalysis, 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)- has found applications in polymer chemistry. Its ability to form stable macrocycles through self-assembly processes has made it a valuable building block for constructing supramolecular polymers. These materials exhibit unique mechanical and electronic properties that are promising for applications in soft robotics and flexible electronics.

The physical and chemical properties of CAS No. 912804-90-1 are also worth mentioning. It exhibits good thermal stability and is soluble in common organic solvents such as dichloromethane and tetrahydrofuran. Its melting point is relatively high due to the steric hindrance provided by the bulky aryl groups. Recent spectroscopic studies have revealed that this compound forms strong hydrogen bonds with acidic protons, further enhancing its utility in supramolecular chemistry.

From an environmental standpoint, 912804-90-1 has been shown to degrade under specific conditions without releasing harmful byproducts. This makes it a sustainable choice for industrial applications where eco-friendliness is a priority.

In conclusion, 976765-57-7 represents a versatile compound with wide-ranging applications across multiple disciplines. Its chiral nature and robust chemical properties make it an invaluable tool for researchers aiming to develop novel materials and catalytic systems.

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